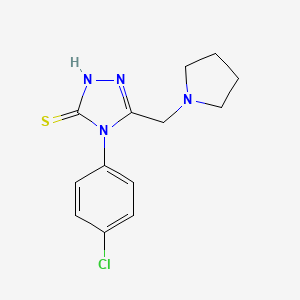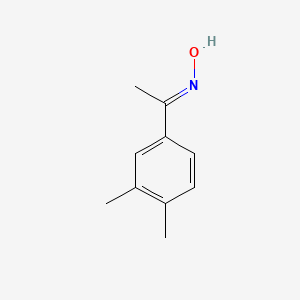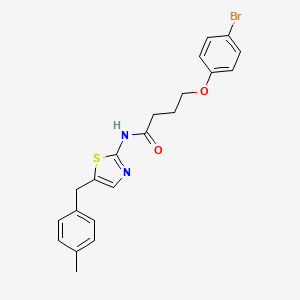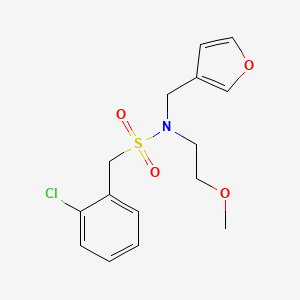![molecular formula C22H18N4O2S3 B2796500 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 868146-21-8](/img/structure/B2796500.png)
2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring . This core is known to be used in the synthesis of novel thieno[2,3-d]pyrimidines with antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is complex and includes several functional groups. The core structure is a 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine . This core is attached to an acetamido group and a phenylthiophene group, both via sulfur atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Scientific Research Applications
a. Anticancer Agents:
Conclusion
“2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide” holds promise across diverse fields. Further research and exploration are essential to unlock its full potential. If you’d like more detailed information on any specific application, feel free to ask! 😊
Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, 96% A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine Derivatives Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives
properties
IUPAC Name |
5-phenyl-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S3/c23-19(28)14-9-16(12-5-2-1-3-6-12)31-20(14)26-17(27)10-29-21-18-13-7-4-8-15(13)30-22(18)25-11-24-21/h1-3,5-6,9,11H,4,7-8,10H2,(H2,23,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFFOPRHAVOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[cyano(thiophen-3-yl)methyl]-3-ethoxybenzamide](/img/structure/B2796421.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)

![Ethyl 4-(3-([1,1'-biphenyl]-4-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2796428.png)
![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796430.png)



![2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796438.png)
